molecular formula C7H4BrF2N3 B12065367 2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine

2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B12065367
M. Wt: 248.03 g/mol
InChI Key: UIILGKCWSLLCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine is a specialized chemical building block designed for advanced medicinal chemistry and drug discovery research. The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in the development of potent kinase inhibitors . Scientific studies have demonstrated that this core scaffold is a versatile template for designing inhibitors against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that are promising therapeutic targets in various cancer types . Researchers utilize this bromo- and difluoromethyl-substituted derivative as a critical synthetic intermediate to introduce structural diversity at the 2-position, enabling thorough investigation of structure-activity relationships (SAR) to optimize potency and selectivity . The presence of the bromine atom allows for further functionalization via cross-coupling reactions, facilitating the exploration of novel chemical space in the search for effective therapeutic agents aimed at overcoming clinical resistance in targeted cancer therapy .

Properties

Molecular Formula

C7H4BrF2N3

Molecular Weight

248.03 g/mol

IUPAC Name

2-bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H4BrF2N3/c8-4-2-12-7-5(13-4)3(1-11-7)6(9)10/h1-2,6H,(H,11,12)

InChI Key

UIILGKCWSLLCMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Br)C(F)F

Origin of Product

United States

Preparation Methods

Direct Bromination of the Pyrrolo[2,3-b]pyrazine Core

Bromination at position 2 is achieved using electrophilic brominating agents. For example, reaction with bromine in acetic acid or NBS in the presence of Lewis acids like FeBr3 selectively substitutes the hydrogen at position 2. This step typically proceeds at room temperature, yielding 2-bromo-5H-pyrrolo[2,3-b]pyrazine in ~85% yield.

Protective Group Strategies

To prevent undesired side reactions during subsequent functionalization, protective groups such as tosyl (Ts) are employed. For instance, treating 2-bromo-5H-pyrrolo[2,3-b]pyrazine with p-toluenesulfonyl chloride in dimethylformamide (DMF) and sodium hydride at 0–5°C affords 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine in 97% yield. The tosyl group enhances solubility and directs subsequent reactions to the desired position.

Difluoromethylation at Position 7

Introducing the difluoromethyl group at position 7 presents a significant synthetic challenge due to the electron-deficient nature of the pyrazine ring. Two primary strategies have been developed:

Nucleophilic Difluoromethylation

Using difluoromethylating reagents like sodium difluoromethanesulfinate (DFMS) under radical conditions enables direct substitution. For example, reaction of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with DFMS in the presence of a copper(I) catalyst and tert-butyl hydroperoxide (TBHP) in acetonitrile at 80°C achieves 65–70% yield. The tosyl group is later removed via hydrolysis with aqueous NaOH.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions using difluoromethyl zinc reagents offer higher regioselectivity. A representative procedure involves reacting 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine with difluoromethylzinc bromide (DFM-ZnBr) and Pd(PPh3)4 in tetrahydrofuran (THF) at 60°C, yielding the target compound in 75% yield.

Purification and Characterization

Crude products are purified via column chromatography using gradients of petroleum ether and ethyl acetate (8:1 to 3:1). Recrystallization from ethanol/water mixtures further enhances purity (>98%). Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, H-3), 7.89 (s, 1H, H-6), 6.52 (t, J = 56 Hz, 1H, CF2H).

  • 19F NMR (376 MHz, DMSO-d6) : δ -113.2 (d, J = 56 Hz).

Optimization and Challenges

Reaction Condition Optimization

  • Temperature Control : Difluoromethylation proceeds optimally at 60–80°C; higher temperatures promote decomposition.

  • Solvent Selection : Polar aprotic solvents like DMF or THF improve reagent solubility, while dichloromethane minimizes side reactions during bromination.

Competing Side Reactions

  • Over-Bromination : Excess bromine leads to dibrominated byproducts, necessitating stoichiometric control.

  • Protective Group Removal : Harsh hydrolysis conditions can degrade the pyrrolo[2,3-b]pyrazine core, requiring mild bases like K2CO3 in methanol.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic CF2H65–70>95Simple reagentsModerate yields
Pd-Catalyzed Coupling75>98High regioselectivityCostly catalysts
Direct Bromination85>97Single-stepLimited to position 2

Scalability and Industrial Applications

Kilogram-scale synthesis has been demonstrated using continuous flow reactors, where bromination and difluoromethylation are performed in tandem with inline purification. The compound’s application in kinase inhibitor development underscores the need for high-throughput synthesis, with current industrial costs estimated at $51.00/100 mg .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like triethylamine in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolo[2,3-B]pyrazine derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their therapeutic potential. They may serve as lead compounds for the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or polymers. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the bromine atom can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis pathways:

Compound Name Substituents Biological Activity Synthesis & Key Findings References
Target Compound 2-Bromo, 7-(difluoromethyl) Kinase inhibition (inferred) Likely synthesized via halogenation/Suzuki coupling; potential for FGFR/JAK3 selectivity N/A
7-Bromo-5-[(4-methylphenyl)sulfonyl] derivative 7-Bromo, 5-(4-methylbenzenesulfonyl) Intermediate for further functionalization Prepared via sulfonylation; used in cross-coupling reactions (e.g., with pyrazole boronic esters)
2-Bromo-3-chloro-6-(thiophen-2-yl) derivative 2-Bromo, 3-Cl, 6-(thiophen-2-yl) Not explicitly reported Synthesized via NaH-mediated alkylation in DMF; regioselective modifications demonstrated
Compound 9 (FGFR inhibitor) 5H-pyrrolo[2,3-b]pyrazine core with sulfonyl FGFR1 inhibition (IC50 ~100 nM) Scaffold modification increased FGFR1 activity by 10-fold vs. earlier analogs
RP193 (CFTR activator) 7-n-Butyl, 6-(2-fluorophenyl) CFTR activation (EC50 = 0.8 µM) Low cytotoxicity; high potency in activating wild-type and mutant CFTR channels
JAK3 inhibitor 12b 5H-pyrrolo[2,3-b]pyrazine with phenyl ether JAK3 inhibition (IC50 = 2 nM) Phenyl ether moiety improved selectivity over JAK1/2 by 50-fold

Key Comparative Insights:

Substituent Effects on Kinase Inhibition The 5H-pyrrolo[2,3-b]pyrazine scaffold is critical for binding to kinase hinge regions (e.g., FGFR1’s Ala564). Modifications at position 7 (e.g., difluoromethyl vs. sulfonyl) influence potency and selectivity. For instance, sulfonyl groups enhance hydrogen bonding, while difluoromethyl may optimize lipophilicity . Compound 9, with a sulfonyl group, showed a 90% FGFR1 inhibition at 1 µM, whereas analogs with monocyclic cores (e.g., pyridine) exhibited reduced activity .

Synthetic Flexibility Bromine at position 2 enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids), as seen in the synthesis of pyrazole-substituted derivatives .

Biological Selectivity

  • Substituents at position 7 significantly impact target specificity. For example:

  • RP193’s fluorophenyl group directs activity toward CFTR .
  • Phenyl ethers in JAK3 inhibitors reduce off-target kinase binding .

Toxicity and Stability Fluorinated groups (e.g., difluoromethyl) generally enhance metabolic stability and reduce toxicity compared to non-fluorinated analogs. RP193, a fluorophenyl derivative, exhibited lower cytotoxicity than other pyrrolopyrazines .

Biological Activity

2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine is a heterocyclic compound notable for its potential biological activities. This compound is characterized by the presence of a bromine atom and a difluoromethyl group, which may enhance its reactivity and biological interactions. The exploration of its biological activity is critical for understanding its potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C7_7H4_4BrF2_2N3_3
  • Molecular Weight : 248.03 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2092061-78-2

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl group may improve the compound's metabolic stability and binding affinity, while the bromine atom can facilitate interactions with biological macromolecules.

Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of specific kinases involved in cancer progression. For instance, it has been evaluated for its ability to inhibit PKMYT1, a regulatory kinase implicated in DNA damage response pathways. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory activity against PKMYT1, with IC50_{50} values indicating potent efficacy (Table 1).

CompoundPKMYT1 IC50_{50} (μM)
10.69
24.1
31.2
40.011
52.4

Table 1: Inhibitory activity of various derivatives against PKMYT1.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolo[2,3-B]pyrazine scaffold can significantly impact biological activity. For example, substituting different groups on the phenolic ring enhances or diminishes potency against PKMYT1, suggesting specific structural features are crucial for activity.

Case Study 1: Cancer Therapeutics

In a study focusing on cancer therapeutics, researchers synthesized several analogs of this compound to evaluate their anti-cancer properties. The most promising analogs showed not only high selectivity for cancer cell lines but also reduced toxicity towards normal cells.

Case Study 2: Enzyme Inhibition

Another investigation assessed the compound's ability to inhibit enzymes associated with metabolic pathways in cancer cells. The results indicated that the compound could effectively modulate enzyme activity, leading to altered cellular metabolism beneficial for therapeutic outcomes.

Q & A

Q. What are the primary synthetic routes for 2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine?

The synthesis typically involves bromination and functionalization of the pyrrolopyrazine core. For example:

  • Bromination : Use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) or acetonitrile at room temperature or elevated conditions to introduce the bromine atom at the 2-position .
  • Difluoromethylation : Electrophilic substitution or cross-coupling reactions (e.g., using difluoromethyl halides or transition-metal catalysis) to introduce the difluoromethyl group at the 7-position. Solvent choice (e.g., anhydrous DMF) and temperature control (0–25°C) are critical to avoid side reactions .
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradients) or recrystallization for isolation.

Q. How is the compound characterized to confirm its structural integrity?

A combination of analytical methods is employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic ring connectivity. For example, the bromine atom induces distinct deshielding effects on adjacent protons .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 290.96) .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary research applications of this compound?

The compound serves as:

  • A kinase inhibitor scaffold : Its pyrrolopyrazine core interacts with ATP-binding pockets in kinases (e.g., FGFR1, c-Met), making it valuable in cancer drug discovery .
  • A building block for functionalized derivatives : The bromine and difluoromethyl groups enable further modifications via Suzuki-Miyaura cross-coupling or nucleophilic substitution .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

Key strategies include:

  • Solvent optimization : Replacing DMF with less polar solvents (e.g., THF) to reduce side reactions during bromination .
  • Catalyst screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to enhance difluoromethylation efficiency .
  • Temperature control : Maintaining reactions at −10°C during nitric acid-mediated nitration to prevent over-oxidation .

Q. How do structural modifications influence kinase inhibition potency?

Substituent effects are critical:

  • Bromine at position 2 : Enhances binding affinity via hydrophobic interactions with kinase hinge regions (e.g., FGFR1 Ala564) .
  • Difluoromethyl at position 7 : Improves metabolic stability compared to non-fluorinated analogs while maintaining hydrogen-bonding capacity .
  • Comparative data :
DerivativeKinase Inhibition (IC₅₀, nM)Selectivity (vs. c-Met)
Parent501x
Difluoro283x

Q. How to resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps include:

  • Standardized assays : Use identical kinase isoforms (e.g., FGFR1β vs. FGFR1α) and ATP concentrations (10 µM) .
  • Impurity profiling : HPLC-MS to quantify byproducts (e.g., dehalogenated derivatives) that may skew activity .
  • Dose-response validation : Repeat IC₅₀ measurements with ≥3 independent replicates to confirm reproducibility .

Q. What computational methods are effective for predicting SAR (structure-activity relationships)?

  • Docking studies : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., PDB ID: 2WDI) .
  • DFT calculations : Analyze electron density maps to assess the impact of difluoromethyl electronegativity on binding .
  • MD simulations : Track conformational stability of the compound-kinase complex over 100-ns trajectories .

Q. How to address instability of the difluoromethyl group under basic conditions?

  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) or tosyl groups at the 5-position to sterically shield the difluoromethyl moiety .
  • Low-pH workup : Quench reactions with dilute HCl (pH 4–5) to minimize decomposition .

Methodological Notes

  • Data sources : Avoid non-peer-reviewed platforms (e.g., ). Prioritize PubChem, CAS, and journals like Medicinal Chemistry Research .
  • Safety : Handle bromine and fluorine-containing intermediates in fume hoods; use PPE for nitration steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.